N-(tert-butoxycarbonyl)-N-methyl-L-valyl-N-[(3R,4S,5S)-1-{(2S)-2-[(1R,2R)-2-carboxy-1-methoxypropyl]pyrrolidin-1-yl}-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-L-valinamide
Beschreibung
Boc-NMeVal-Val-Dil-Dap is a compound primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs). This compound is known for its role in facilitating the connection between an antibody and a drug, which is crucial in targeted drug delivery systems. The molecular formula of Boc-NMeVal-Val-Dil-Dap is C35H64N4O9, and it has a molecular weight of 684.90 g/mol .
Eigenschaften
Molekularformel |
C35H64N4O9 |
|---|---|
Molekulargewicht |
684.9 g/mol |
IUPAC-Name |
(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C35H64N4O9/c1-15-22(6)29(25(46-13)19-26(40)39-18-16-17-24(39)30(47-14)23(7)33(43)44)37(11)32(42)27(20(2)3)36-31(41)28(21(4)5)38(12)34(45)48-35(8,9)10/h20-25,27-30H,15-19H2,1-14H3,(H,36,41)(H,43,44)/t22-,23+,24-,25+,27-,28-,29-,30+/m0/s1 |
InChI-Schlüssel |
VBLMLZLMVRYBOT-ZULUKCPQSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OC(C)(C)C |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-NMeVal-Val-Dil-Dap involves multiple steps, typically starting with the protection of amino acids and subsequent coupling reactions. The process generally includes:
Protection of Amino Acids: The amino acids are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Coupling Reactions: The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).
Deprotection: The Boc groups are removed under acidic conditions to yield the final product
Industrial Production Methods
Industrial production of Boc-NMeVal-Val-Dil-Dap follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of reagents are mixed in reactors, and the reactions are monitored for completion.
Purification: The product is purified using techniques like crystallization, filtration, and chromatography to ensure high purity
Analyse Chemischer Reaktionen
Types of Reactions
Boc-NMeVal-Val-Dil-Dap undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Boc-NMeVal-Val-Dil-Dap has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein interactions and functions.
Medicine: Plays a crucial role in the development of targeted drug delivery systems, particularly in cancer therapy.
Industry: Used in the production of various pharmaceuticals and biotechnological products
Wirkmechanismus
Boc-NMeVal-Val-Dil-Dap acts as a linker in ADCs, facilitating the connection between an antibody and a drug. The mechanism involves:
Molecular Targets: The compound targets specific amino acid residues on the antibody and drug molecules.
Pathways Involved: The linker undergoes cleavage under specific conditions, releasing the drug at the target site, thereby enhancing the efficacy and reducing the side effects of the drug
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-NMeVal-Val-Dil-Dap-OH: Another linker used in ADC synthesis.
Boc-NMeVal-Val-Dil-Dap-OMe: A methyl ester derivative used for similar purposes
Uniqueness
Boc-NMeVal-Val-Dil-Dap is unique due to its specific structure, which provides optimal stability and reactivity for ADC synthesis. Its ability to undergo controlled cleavage makes it highly suitable for targeted drug delivery applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
